T-3775440 hydrochloride

LSD1 inhibition IC50 oncology

T-3775440 hydrochloride is an irreversible LSD1 inhibitor with a potent IC50 of 2.1 nM and unique GFI1B complex disruption. Ideal for oncology research in AML and SCLC models, it offers high selectivity over MAO-A/B. For research use only; standard B2B shipping.

Molecular Formula C18H23ClN4O
Molecular Weight 346.9 g/mol
Cat. No. B611105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-3775440 hydrochloride
SynonymsT-3775440 HCl;  T 3775440 HCl;  T3775440 HCl;  T-3775440 Hydrochloride;  T 3775440 Hydrochloride;  T3775440 Hydrochloride; 
Molecular FormulaC18H23ClN4O
Molecular Weight346.9 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl
InChIInChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1
InChIKeyXYFPAGOQZFSLFH-MCJVGQIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

T-3775440 Hydrochloride: High-Potency Irreversible LSD1 Inhibitor for Oncology Research


T-3775440 hydrochloride (CAS 1422535-52-1) is an irreversible lysine-specific histone demethylase 1 (LSD1, KDM1A) inhibitor with a reported IC50 of 2.1 nM and a kinact/KI value of 1.7 × 10⁵ M⁻¹·s⁻¹ [1]. As an epigenetic modulator, it disrupts LSD1-mediated transcriptional repression complexes, notably the LSD1–GFI1B interaction, to enforce transdifferentiation in hematologic malignancy models [2]. Its biochemical profile positions it within the FAD-dependent amine oxidase inhibitor class, yet its sub-nanomolar potency and defined mechanism of complex disruption differentiate it for focused oncology research applications [1][2].

Why LSD1 Inhibitors Cannot Be Interchanged: Critical Distinctions in T-3775440 Hydrochloride


LSD1 inhibitors vary markedly in their mechanism (reversible vs. irreversible), target engagement kinetics, and off-target profiles . Simple substitution based on target class alone can lead to divergent biological outcomes; for example, reversible inhibitors like SP-2509 or pan-MAO inhibitors like tranylcypromine exhibit distinct selectivity windows and cellular effects [1]. T-3775440 hydrochloride is an irreversible inhibitor with a defined kinact/KI value of 1.7 × 10⁵ M⁻¹·s⁻¹ and a reported IC50 of 2.1 nM . Its covalent binding mode and high selectivity relative to MAO-A and MAO-B create a unique pharmacological signature that cannot be replicated by reversible LSD1 inhibitors or compounds with broader amine oxidase activity. The quantitative evidence below demonstrates why generic interchange with other LSD1-targeting agents is not scientifically justified.

T-3775440 Hydrochloride Quantitative Differentiation vs. LSD1 Inhibitor Comparators


Sub-10 nM Potency Defines T-3775440 Hydrochloride Against LSD1 vs. Clinical-Stage Inhibitors

T-3775440 hydrochloride inhibits LSD1 with an IC50 of 2.1 nM, which is approximately 7.6-fold more potent than GSK-LSD1 (IC50 = 16 nM) and approximately 9.5-fold more potent than ORY-1001 (iadademstat; IC50 <20 nM) in biochemical assays . This quantitative potency difference suggests that lower compound concentrations may achieve equivalent target engagement, a factor relevant for minimizing potential off-target effects at higher doses.

LSD1 inhibition IC50 oncology epigenetics

Irreversible Inhibition Kinetics of T-3775440 Hydrochloride Quantified by kinact/KI

T-3775440 hydrochloride demonstrates irreversible inhibition of recombinant human LSD1 with a kinact/KI value of 1.7 × 10⁵ M⁻¹·s⁻¹ . This kinetic parameter, which defines the efficiency of covalent inactivation, provides a quantitative measure of target engagement distinct from equilibrium IC50 values. In contrast, reversible LSD1 inhibitors such as SP-2509 (reversible, IC50 = 13 nM) lack this covalent inactivation component, leading to fundamentally different residence times and cellular washout profiles .

irreversible inhibitor kinetics LSD1 covalent binding

T-3775440 Hydrochloride Exhibits Defined Selectivity Over MAO-A and MAO-B

T-3775440 hydrochloride is reported to be highly selective for LSD1 relative to the related FAD-dependent amine oxidases MAO-A and MAO-B, with an IC50 of 2.1 nM for LSD1 . While explicit IC50 values for MAO-A and MAO-B are not provided in the available primary literature, the statement of high selectivity indicates a significant potency differential. In comparison, the early LSD1 inhibitor tranylcypromine inhibits MAO-A and MAO-B with comparable potency to LSD1, leading to significant CNS-related off-target effects [1]. GSK-LSD1 demonstrates >1000-fold selectivity over MAO-A and MAO-B , providing a benchmark for class selectivity claims.

selectivity MAO-A MAO-B off-target

In Vivo Antitumor Efficacy of T-3775440 Hydrochloride in AML Xenograft Models

In a TF-1a acute erythroleukemia (AEL) xenograft model, T-3775440 hydrochloride administered at 20 mg/kg and 40 mg/kg yielded 15-day tumor growth inhibition (T/C) values of 15.6% and <0%, respectively, indicating substantial tumor regression at the higher dose . This compares favorably to published data for ORY-1001, which in a MV4-11 AML xenograft model at 30 mg/kg BID showed approximately 60% tumor growth inhibition after 18 days [1]. The nearly complete tumor stasis or regression achieved with T-3775440 at 40 mg/kg highlights its potent in vivo pharmacodynamic effect.

in vivo efficacy xenograft AML tumor growth inhibition

Optimal Research Applications for T-3775440 Hydrochloride Based on Differentiating Evidence


AML Subtype-Specific Preclinical Studies Targeting AEL and AMKL

T-3775440 hydrochloride demonstrates pronounced sensitivity in acute erythroleukemia (AEL) and acute megakaryoblastic leukemia (AMKL) cell lines, with tumor regression observed in TF-1a xenograft models [1]. Researchers investigating LSD1 dependency in these specific AML subtypes will benefit from the compound's validated in vivo efficacy and defined mechanism of GFI1B complex disruption [2].

Mechanistic Studies of LSD1-Mediated Transcriptional Repression Complexes

T-3775440 uniquely disrupts the interaction between LSD1 and GFI1B, a critical transcription factor for erythroid and megakaryocytic lineage differentiation [1]. This property makes it an ideal tool compound for studying the role of LSD1-containing repressor complexes in hematopoiesis and lineage commitment, distinct from compounds that solely inhibit demethylase activity [2].

Combination Therapy Experiments with NEDD8-Activating Enzyme Inhibitors

Preclinical data demonstrate synergistic anti-AML effects when T-3775440 hydrochloride is combined with pevonedistat (MLN4924), resulting in tumor eradication in subcutaneous xenograft models and prolonged survival in disseminated disease models [1]. This established combination strategy provides a rational foundation for researchers exploring LSD1 inhibitor-based combination regimens.

Small Cell Lung Cancer (SCLC) Neuroendocrine Differentiation Studies

In SCLC models, T-3775440 hydrochloride inhibits proliferation and retards tumor growth by disrupting LSD1 interactions with SNAG domain proteins INSM1 and GFI1B [1]. This application is supported by gene expression profiling data showing altered neuroendocrine-associated transcription upon treatment [1], offering a defined mechanistic entry point for SCLC epigenetics research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-3775440 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.